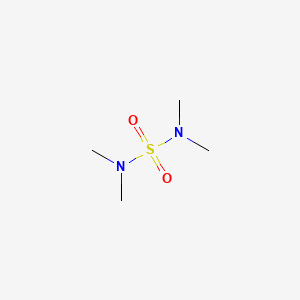
2,3-Dimethoxyaniline
Übersicht
Beschreibung
2,3-Dimethoxyaniline is a chemical compound that is a derivative of aniline, where two methoxy groups are attached to the benzene ring. It is an important intermediate in organic synthesis and can be used to produce various polymers and fine chemicals.
Synthesis Analysis
The synthesis of compounds related to 2,3-dimethoxyaniline involves various chemical reactions. For instance, 3,6-dimethoxy-2-(cycloamino)anilines can undergo oxidation to form halogenated benzimidazoles or benzimidazolequinones using hydrogen peroxide and hydrohalic acid . Another related compound, 2,5-dimethoxyaniline, can be polymerized electrochemically to enhance the oxidation of glutamic acids . Additionally, poly(2,5-dimethoxyaniline) can be synthesized by chemical oxidative polymerization using a mild oxidizing system .
Molecular Structure Analysis
The molecular structure of 2,3-dimethoxyaniline derivatives can be complex, as seen in the reaction of 1,2-indanedione with 3,5-dimethoxyaniline, which produces several products with intricate molecular structures . These structures can be elucidated using techniques such as X-ray crystallography.
Chemical Reactions Analysis
2,3-Dimethoxyaniline and its derivatives participate in various chemical reactions. For example, 2,3-dimethoxy-2,3-dimethyl-1,4-dioxane, a related compound, can act as a precursor for [4+2] cycloaddition reactions to yield functionalized cyclohexene derivatives . The presence of methoxy groups in these molecules often facilitates their reactivity and the formation of complex structures.
Physical and Chemical Properties Analysis
The physical and chemical properties of dimethoxyaniline derivatives are influenced by the presence of methoxy groups. For instance, the polymer poly(2,5-dimethoxyaniline) exhibits high electrical conductivity and charge storage capacity, which are beneficial for applications in energy storage . The electrochemical synthesis of poly(2,5-dimethoxyaniline) reveals that the polymer behaves almost like a pure capacitor within a certain voltage range, although it may not be stable in acidic solutions .
Wissenschaftliche Forschungsanwendungen
Green Chemistry Synthesis
- Nanostructured poly(2,5-dimethoxyaniline) powder has been synthesized for applications requiring high electrical conductivity and charge storage capacity, making it suitable for advanced materials in electronics (Jain et al., 2010).
Electrochemical Applications
- Electrochemical polymerization of 2,5-dimethoxyaniline on glassy carbon electrodes enhances the oxidation of glutamic acids, demonstrating potential in biosensing and analytical applications (Zeng et al., 2019).
- Poly(2,5-dimethoxyaniline) nanosheets have been developed for use in supercapacitors, offering significant specific capacitance and retention at high rates (Yuan et al., 2014).
Spectroscopic Analysis
- The molecular and vibrational structure of 3,4-dimethoxyaniline has been studied using Fourier transform infrared and Raman spectra, aiding in the understanding of its chemical properties (Sundaraganesan et al., 2008).
Antioxidant Activity
- Isatin derivatives synthesized from 2,5-dimethoxyaniline have shown promising antioxidant activity, indicating potential applications in pharmacology and medicine (Andreani et al., 2010).
Gas Sensing Application
- A blend of poly(2, 5-dimethoxyaniline) and Cadmium sulfide has been prepared for ammonia gas sensing applications, showcasing its utility in environmental monitoring (Camphor Sulfonic acid Protonated Poly (2, 5-dimethoxyaniline), 2019).
Electrochromic Properties
- Poly(2,5-dimethoxyaniline) has been studied for its electrochromic properties, showing promise for use in devices that change color in response to electric stimulus (Mungkalodom et al., 2015).
Safety and Hazards
Wirkmechanismus
Mode of Action
The mode of action of 2,3-Dimethoxyaniline is currently unknown due to the lack of specific studies on this compound. The methoxy groups in 2,3-Dimethoxyaniline could influence these interactions, but more research is needed to understand the specifics .
Biochemical Pathways
The biochemical pathways affected by 2,3-Dimethoxyaniline are not well-studied. Anilines and their derivatives can participate in various biochemical reactions, including oxidation and reduction reactions, and can affect multiple metabolic pathways. The specific pathways influenced by 2,3-dimethoxyaniline remain to be elucidated .
Pharmacokinetics
The pharmacokinetics of 2,3-Dimethoxyaniline, including its absorption, distribution, metabolism, and excretion (ADME) properties, have not been extensively studied. As a small, lipophilic molecule, it is likely to be well-absorbed and distributed throughout the body. Its metabolism could involve demethylation or oxidation, among other processes, and it is likely to be excreted in the urine .
Result of Action
It is known that anilines and their derivatives can have various effects on cells, including altering enzyme activity, disrupting membrane function, and affecting gene expression .
Action Environment
The action of 2,3-Dimethoxyaniline can be influenced by various environmental factors. For example, the pH and temperature of the environment can affect the compound’s stability and activity. Additionally, the presence of other molecules can influence its interactions with its targets .
Eigenschaften
IUPAC Name |
2,3-dimethoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c1-10-7-5-3-4-6(9)8(7)11-2/h3-5H,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEZIOZBMPKPOER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30286335 | |
| Record name | 2,3-Dimethoxyaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30286335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dimethoxyaniline | |
CAS RN |
6299-67-8 | |
| Record name | 6299-67-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44873 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,3-Dimethoxyaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30286335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-Dimethoxyaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 2,3-Dimethoxyaniline in natural product synthesis?
A1: 2,3-Dimethoxyaniline serves as a crucial starting material in the total synthesis of (-)-aspidophytine, an alkaloid found in the Aspidosperma plant genus []. This compound provides the structural backbone for constructing the intricate ring systems characteristic of Aspidosperma alkaloids. The successful synthesis of (-)-aspidophytine highlights the versatility of 2,3-Dimethoxyaniline in accessing complex natural products with potential medicinal applications.
Q2: How does the basicity of 2,3-Dimethoxyaniline compare to other substituted 1,3-benzodioxoles?
A2: While not directly addressed in the provided research on Aspidosperma alkaloid synthesis [], another study investigated the basicity of various amino-1,3-benzodioxoles, including 2,3-Dimethoxyaniline []. The study revealed that the position and nature of substituents on the 1,3-benzodioxole ring system significantly influence the basicity of the amino group. Comparing pKBH+ values, 5-Amino-1,3-benzodioxole was identified as the strongest base, while 4-Amino-5,6-dimethoxy-1,3-benzodioxole exhibited the weakest basicity. This information contributes to understanding the reactivity and potential applications of 2,3-Dimethoxyaniline and its derivatives in various chemical reactions.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Dithieno[3,2-b:2',3'-d]thiophene](/img/structure/B1295348.png)

![2-Azabicyclo[2.2.2]oct-5-ene-2-carboxylic acid, ethyl ester](/img/structure/B1295350.png)






